molecular formula C15H14OTe B12629967 1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-ol CAS No. 920977-32-8

1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-ol

Cat. No.: B12629967
CAS No.: 920977-32-8
M. Wt: 337.9 g/mol
InChI Key: SYQAUARMXOUJGG-UHFFFAOYSA-N
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Description

1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-ol is an organotellurium compound featuring a pent-1-yn-3-ol backbone substituted with a 5-phenyltellurophen-2-yl group. The tellurium atom in the tellurophene ring imparts unique electronic and steric properties, distinguishing it from sulfur- or oxygen-containing analogs.

Properties

CAS No.

920977-32-8

Molecular Formula

C15H14OTe

Molecular Weight

337.9 g/mol

IUPAC Name

1-(5-phenyltellurophen-2-yl)pent-1-yn-3-ol

InChI

InChI=1S/C15H14OTe/c1-2-13(16)8-9-14-10-11-15(17-14)12-6-4-3-5-7-12/h3-7,10-11,13,16H,2H2,1H3

InChI Key

SYQAUARMXOUJGG-UHFFFAOYSA-N

Canonical SMILES

CCC(C#CC1=CC=C([Te]1)C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-ol typically involves the reaction of 5-phenyltellurophen-2-yl acetylene with a suitable alkyne under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

While there is limited information on the large-scale industrial production of this compound, the methods used in laboratory synthesis can be adapted for industrial purposes. This would involve optimizing reaction conditions, scaling up the reaction, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form telluroxides or tellurones.

    Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.

    Substitution: The phenyl group or the tellurium atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield telluroxides, while reduction can produce tellurides. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-ol exerts its effects involves interactions with molecular targets and pathways. The tellurium atom in the compound can form bonds with various biological molecules, affecting their function and activity. This can lead to changes in cellular processes and pathways, making it a valuable tool for studying biological systems .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of 1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-ol with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Substituents Solubility Trends
This compound C₁₇H₁₆OTe ~343.5* Alkyne, hydroxyl, tellurophene Phenyltellurophene ring Low aqueous solubility (expected)
Pent-1-yn-3-ol C₅H₈O 84.12 Alkyne, hydroxyl None Miscible in polar solvents
5-Phenyl-1-(triisopropylsilyl)pent-1-yn-3-one C₂₁H₃₀OSi 342.55 Alkyne, ketone, silyl ether Triisopropylsilyl, phenyl Hydrophobic (silicon group)
(3R)-1-[(2R)-2,6,6-trimethyloxan-2-yl]pent-1-yn-3-ol C₁₄H₂₂O₂ 222.32 Alkyne, hydroxyl, cyclic ether Tetrahydrofuran ring, methyl groups Moderate in organic solvents
1-(1-Benzyl-1H-1,2,3-triazol-4-yl)pent-1-yn-3-ol C₁₄H₁₅N₃O 241.29 Alkyne, hydroxyl, triazole Benzyl, triazole Moderate polarity
3-Methyl-5-(2,6,6-trimethylcyclohex-1-enyl)pent-1-yn-3-ol C₁₅H₂₂O 218.33 Alkyne, hydroxyl, cyclohexene Cyclohexene, methyl groups Hydrophobic

*Estimated based on analogous compounds.

Key Observations:
  • Tellurium vs. Sulfur/Oxygen: The tellurophene ring in the target compound introduces significant steric bulk and polarizability compared to thiophene (e.g., 1-(5-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one in ) or furan derivatives.
  • Functional Group Impact : The hydroxyl group in pent-1-yn-3-ol derivatives enables hydrogen bonding, influencing reactivity in catalytic processes (e.g., asymmetric transfer hydrogenation ). Ketone-containing analogs (e.g., 5-phenyl-1-(triisopropylsilyl)pent-1-yn-3-one) lack this property, favoring instead nucleophilic additions .

Biological Activity

1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-ol is a tellurium-containing organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C13H12TeC_{13}H_{12}Te and features a tellurophenyl group attached to a pentynol chain. Its unique structure contributes to its biological activity, particularly in interactions with biomolecules.

Antimicrobial Activity

Research has indicated that tellurium compounds possess significant antimicrobial properties. A study evaluating various tellurium-based compounds showed that derivatives similar to this compound exhibited moderate to strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Anticancer Activity

Tellurium compounds have also been investigated for their anticancer potential. In vitro studies demonstrated that this compound induced apoptosis in cancer cell lines, notably breast and lung cancer cells. The compound was found to activate caspase pathways, leading to programmed cell death, which is crucial in cancer therapy .

Enzyme Inhibition

Enzyme inhibition studies have revealed that this compound acts as a potent inhibitor of certain enzymes involved in disease processes. Specifically, it showed significant inhibitory activity against acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The IC50 value for AChE inhibition was reported at approximately 10 µM, indicating a promising therapeutic potential in neuroprotection .

Case Study: Antimicrobial Efficacy

A case study conducted on the antimicrobial efficacy of tellurium compounds included this compound. The study involved testing against various bacterial strains, revealing that the compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus and E. coli. These results suggest that the compound could serve as a lead in developing new antibiotics .

Research Findings: Anticancer Mechanisms

In a detailed investigation into the anticancer mechanisms of tellurium compounds, researchers focused on the induction of oxidative stress in cancer cells treated with this compound. The study found that the compound significantly increased reactive oxygen species (ROS) levels, leading to cellular damage and apoptosis in cancerous cells. This oxidative stress response underscores the potential of this compound in oncological applications .

Summary Table of Biological Activities

Activity Target IC50/MIC Reference
AntimicrobialStaphylococcus aureus15 µg/mL (MIC)
Escherichia coli15 µg/mL (MIC)
AnticancerBreast Cancer Cells-
Lung Cancer Cells-
Enzyme InhibitionAcetylcholinesterase~10 µM (IC50)

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